molecular formula C19H17N3O2S B14112422 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyl oxime

4-Amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyl oxime

Cat. No.: B14112422
M. Wt: 351.4 g/mol
InChI Key: LEGGETRZDXUODU-MTJSOVHGSA-N
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Description

4-Amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyl oxime is a complex organic compound with a unique structure that includes an amino group, an anilino group, a benzoyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyl oxime typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Addition of the anilino group: This can be done through nucleophilic substitution reactions.

    Formation of the oxime: The final step involves the reaction of the aldehyde group with hydroxylamine to form the oxime.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anilino groups.

    Reduction: Reduction reactions can occur at the benzoyl group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the anilino and amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted anilines or thiophenes.

Scientific Research Applications

4-Amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyl oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyl oxime involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile
  • 4-Amino-2-anilino-5-benzoyl-N-methyl-3-thiophenecarboxamide

Comparison:

  • 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile : This compound has a similar core structure but with a carbonitrile group instead of the oxime. It may have different reactivity and applications.
  • 4-Amino-2-anilino-5-benzoyl-N-methyl-3-thiophenecarboxamide : This compound has a carboxamide group, which can influence its solubility and biological activity.

The uniqueness of 4-Amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyl oxime lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

[3-amino-5-anilino-4-[(Z)-methoxyiminomethyl]thiophen-2-yl]-phenylmethanone

InChI

InChI=1S/C19H17N3O2S/c1-24-21-12-15-16(20)18(17(23)13-8-4-2-5-9-13)25-19(15)22-14-10-6-3-7-11-14/h2-12,22H,20H2,1H3/b21-12-

InChI Key

LEGGETRZDXUODU-MTJSOVHGSA-N

Isomeric SMILES

CO/N=C\C1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=CC=CC=C3

Canonical SMILES

CON=CC1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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